

An In-depth Technical Guide to 3-Phenoxytoluene: Synonyms, Properties, and Synthesis

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Compound of Interest

Compound Name: 3-Phenoxytoluene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-phenoxytoluene**, a key intermediate in the synthesis of various commercial products. This document details its nomenclature, physicochemical properties, and established synthetic methodologies, offering valuable information for professionals in research and development.

Nomenclature: Synonyms and Alternative Names

3-Phenoxytoluene is known by a variety of names in scientific literature and chemical commerce. A comprehensive list of its identifiers is provided below to aid in literature searches and material sourcing.

Common Synonyms:

- m-Phenoxytoluene[1]
- 3-Methyldiphenyl ether[1]
- Phenyl m-tolyl ether[1]
- m-Methylphenyl phenyl ether[1]

- 3-Methylphenyl phenyl ether[1]
- Meta-phenoxytoluene[1]
- m-Tolyl Phenyl Ether[1]

Systematic & IUPAC Names:

- 1-methyl-3-phenoxybenzene[1]
- Benzene, 1-methyl-3-phenoxy-[1]

Identification Numbers:

- CAS Number: 3586-14-9[1]
- EC Number: 222-716-4[1]
- Beilstein/REAXYS Number: 2045714
- PubChem CID: 19165[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **3-phenoxytoluene**. This data is essential for its handling, storage, and application in experimental settings.

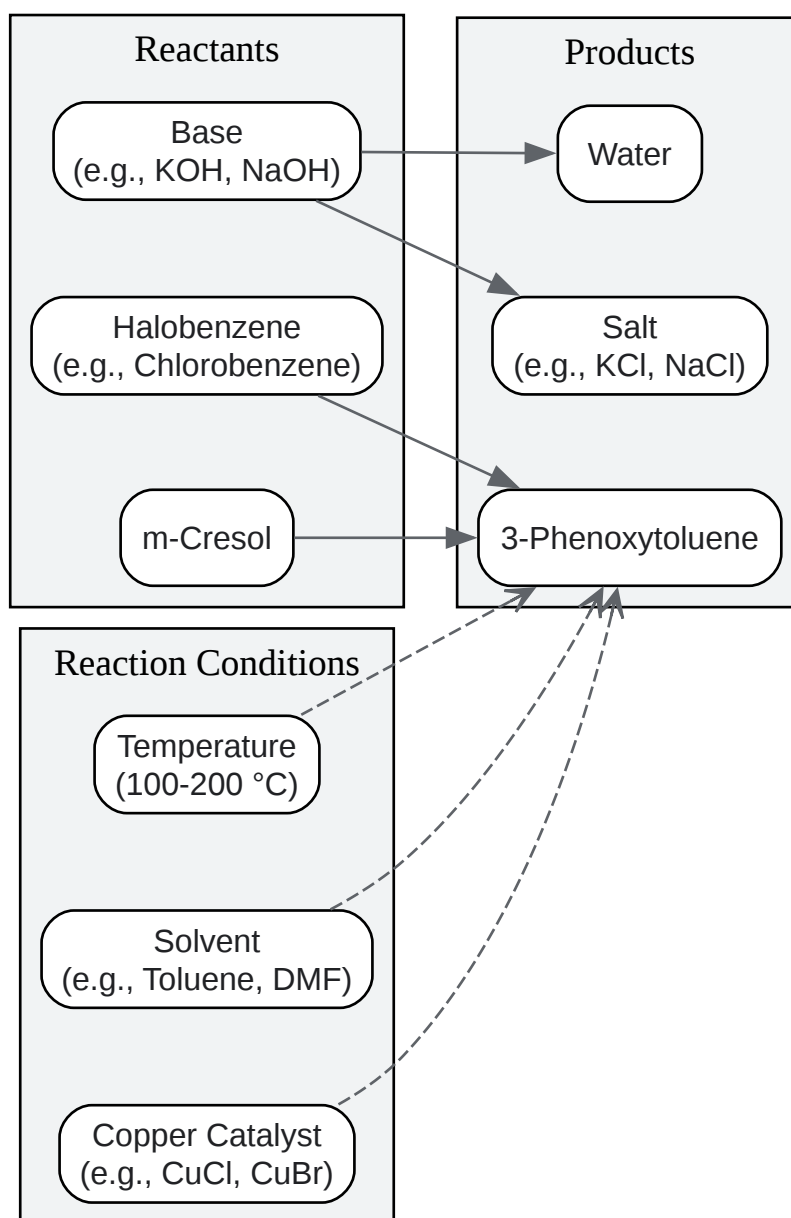
Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₂ O	[1]
Molecular Weight	184.23 g/mol	[1]
Appearance	Clear, colorless to pale yellow liquid	[2]
Boiling Point	271-273 °C	[3]
Density	1.051 g/mL at 25 °C	[3]
Refractive Index	1.5710-1.5760 at 20 °C	[2]
Flash Point	130 °C (Pensky-Martens closed cup)	
Solubility	Insoluble in water; soluble in organic solvents	
Purity (Typical)	≥98.0% (GC)	

Synthesis of 3-Phenoxytoluene: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for the synthesis of diaryl ethers, including **3-phenoxytoluene**.^{[4][5]} This reaction involves the coupling of an aryl halide with a phenol.^[4]

General Reaction Scheme

The synthesis of **3-phenoxytoluene** via the Ullmann condensation typically involves the reaction of a salt of m-cresol with a halobenzene (commonly chlorobenzene or bromobenzene) in the presence of a copper catalyst.



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Caption: General workflow for the Ullmann condensation synthesis of **3-phenoxytoluene**.

Detailed Experimental Protocol (Illustrative Example)

The following is an illustrative protocol for the synthesis of **3-phenoxytoluene** based on the principles of the Ullmann condensation.[6]

Materials:

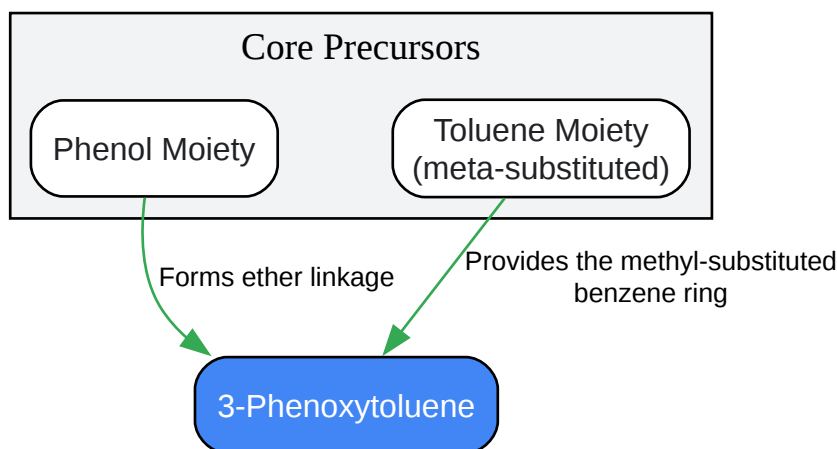
- m-Cresol
- Chlorobenzene
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Cuprous chloride (CuCl) or Cuprous bromide (CuBr) as a catalyst
- A high-boiling point solvent such as toluene or dimethylformamide (DMF)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- **Salt Formation:** In a reaction vessel equipped with a stirrer, condenser, and inert gas inlet, dissolve m-cresol and a stoichiometric amount of sodium or potassium hydroxide in a suitable solvent. The mixture is heated to facilitate the formation of the corresponding cresolate salt. Water formed during this step is typically removed by azeotropic distillation.
- **Catalyst and Aryl Halide Addition:** Once the salt formation is complete and the reaction mixture is anhydrous, the copper catalyst (e.g., CuCl) and chlorobenzene are added.
- **Reaction:** The reaction mixture is heated to a temperature typically ranging from 100°C to 200°C under an inert atmosphere.^[6] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled. The resulting mixture is typically washed with a dilute acid solution to remove any unreacted base and catalyst residues. The organic layer is then separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).
- **Isolation:** The solvent is removed under reduced pressure. The crude **3-phenoxytoluene** is then purified by vacuum distillation to yield the final product.

Logical Relationship of 3-Phenoxytoluene to its Precursors

The chemical structure of **3-phenoxytoluene** is derived from the ether linkage of a phenyl group and a m-tolyl group. This relationship is fundamental to its synthesis, as illustrated by the Ullmann condensation where phenol (or a derivative) and a toluene derivative (m-cresol) are the key building blocks.



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Caption: Precursor relationship of **3-phenoxytoluene** to phenol and toluene moieties.

Applications and Further Research

3-Phenoxytoluene is a significant intermediate in the chemical industry. It is notably used in the synthesis of certain pyrethroid insecticides and some fungicides.[7] Its structural motif is of interest in medicinal chemistry and materials science. Further research may explore its potential in the development of novel pharmaceuticals and functional materials.

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